2-Chlorobenzylamine
Overview
Description
2-Chlorobenzylamine is a chemical compound that serves as a building block in various chemical syntheses. It is an amine derivative of chlorobenzene where the amine group is attached to the benzene ring through a methylene bridge. This compound is of interest due to its potential applications in the synthesis of complex organic molecules and materials with diverse structural architectures and properties.
Synthesis Analysis
The synthesis of derivatives of 2-chlorobenzylamine has been reported in the literature. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was synthesized from the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Additionally, tris-2-chlorobenzylamine has been prepared from aqueous ammonia and 2-chlorobenzyl chloride in ethanol . These syntheses involve nucleophilic substitution reactions and condensation reactions, which are common in the formation of amine derivatives.
Molecular Structure Analysis
The molecular structure of 2-chlorobenzylamine derivatives has been extensively studied. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure of chlorobenzene, a related compound, has been determined to be distorted by the chlorine substituent, affecting the bond lengths and angles adjacent to the chlorine atom . This distortion is likely to be present in 2-chlorobenzylamine as well, influencing its reactivity and interactions.
Chemical Reactions Analysis
2-Chlorobenzylamine and its derivatives participate in various chemical reactions. The chlorobenzylaminebis(ethylenediamine)cobalt(III) salts, which use benzylamine derivatives as ligands, have been synthesized and their solvolytic aquation and hydrolysis by base have been studied . These reactions are influenced by resonance contributions, steric factors, and inductive effects from the benzyl radical and its substituents. The reactivity of these compounds can vary significantly depending on the nature of the substituents and the structure of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chlorobenzylamine derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the density and geometric parameters of these compounds . The dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its N-methylated derivatives have been measured, indicating their potential applications in materials science . The crystal packing and stability are often influenced by hydrogen bonding and other intermolecular interactions, as seen in the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine .
Scientific Research Applications
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Organic Synthesis : “2-Chlorobenzylamine” is often used as a building block in organic synthesis . It can react with other compounds to form a variety of products, making it a valuable tool in the creation of complex organic molecules .
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Neutralization of Acids : “2-Chlorobenzylamine” can neutralize acids in exothermic reactions to form salts plus water . This property can be useful in various chemical processes where neutralization of an acid is required .
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Formation of Salts : When “2-Chlorobenzylamine” reacts with acids, it forms salts . These salts can have various applications depending on their properties .
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Research Use : “2-Chlorobenzylamine” is available for research use . Researchers can use it to study its properties, reactions, and potential applications .
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Safety Testing : Due to its corrosive nature, “2-Chlorobenzylamine” can be used in safety testing. Its reactions with various materials can provide valuable information about those materials’ resistance to corrosive substances .
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Chemical Education : “2-Chlorobenzylamine” can be used in chemical education as an example of a chlorinated amine. Its reactions and properties can be studied to understand the behavior of similar compounds .
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Organic Synthesis : “2-Chlorobenzylamine” is often used as a building block in organic synthesis . It can react with other compounds to form a variety of products, making it a valuable tool in the creation of complex organic molecules .
-
Neutralization of Acids : “2-Chlorobenzylamine” can neutralize acids in exothermic reactions to form salts plus water . This property can be useful in various chemical processes where neutralization of an acid is required .
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Formation of Salts : When “2-Chlorobenzylamine” reacts with acids, it forms salts . These salts can have various applications depending on their properties .
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Research Use : “2-Chlorobenzylamine” is available for research use . Researchers can use it to study its properties, reactions, and potential applications .
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Safety Testing : Due to its corrosive nature, “2-Chlorobenzylamine” can be used in safety testing. Its reactions with various materials can provide valuable information about those materials’ resistance to corrosive substances .
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Chemical Education : “2-Chlorobenzylamine” can be used in chemical education as an example of a chlorinated amine. Its reactions and properties can be studied to understand the behavior of similar compounds .
Safety And Hazards
Inhalation of vapors of 2-Chlorobenzylamine may severely irritate mucous membranes and the upper respiratory tract . It may severely irritate and possibly burn the skin . It is a severe eye irritant and may cause permanent damage or temporary blindness . Contact with molten substance may cause severe burns to skin and eyes .
properties
IUPAC Name |
(2-chlorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNKZCVYQDGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059002 | |
Record name | 2-Chlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness. | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Chlorobenzylamine | |
CAS RN |
89-97-4 | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Chlorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorobenzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60118 | |
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Record name | Benzenemethanamine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Chlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L790J4Y7A3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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